3-(2-Bromoacetyl)pyridine
Overview
Description
“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .
Synthesis Analysis
In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .
Chemical Reactions Analysis
3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .
Physical And Chemical Properties Analysis
“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 3-(2-Bromoacetyl)pyridine has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives, showing significant cytotoxic effects against various human cancer cell lines (Mohareb & MegallyAbdo, 2015).
Water-Based Synthesis : This compound has been utilized in a water-based synthesis process to produce 2-pyridylimidazo pyridines. This method offers advantages like high yields, mild reaction conditions, and environmental friendliness (Li Hong-ying, 2012).
Versatile Building Blocks : It serves as a versatile building block in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds. Recent advancements have been made in using 3-(Bromoacetyl)coumarins towards a wide scale of heterocyclic systems (Abdou et al., 2021).
Anticonvulsant and Anti-Inflammatory Activities : 3-(2-Bromoacetyl)pyridine derivatives have shown potential anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).
Synthesis of Antibiotics : This compound has been used in the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, demonstrating its applicability in drug development (Okumura et al., 1998).
Preparation of Novel Pharmacophoric Hybrid Molecules : Its derivatives have been used to prepare novel thieno[2,3-b]pyridines and bis(thieno[2,3-b]pyridines), highlighting the compound's role in developing new pharmacologically active molecules (Salem et al., 2019).
Generation of Brønsted and Lewis Acid Sites : The compound has been studied for its role in generating acid sites on the surface of silica, important for catalytic applications (Connell & Dumesic, 1987).
Synthesis of Antimicrobial Agents : It has been used in one-pot three-component synthesis of novel 2-thiazolyl pyridines, exhibiting potent antimicrobial activity (Abdelrazek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGXSROJBYCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17694-68-7 (hydrobromide) | |
Record name | 3-(2-Bromoacetyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00211270 | |
Record name | 3-(2-Bromoacetyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)pyridine | |
CAS RN |
6221-12-1 | |
Record name | 3-(2-Bromoacetyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Bromoacetyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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